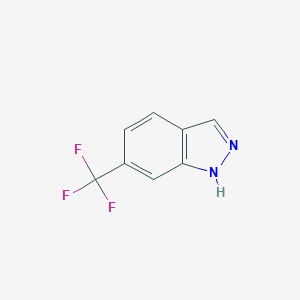
7-ブロモクロマン
概要
説明
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions: 7-Bromochroman can be synthesized through several methods. One common approach involves the bromination of chroman using bromine or other brominating agents under controlled conditions. For instance, the bromination of chroman in the presence of a solvent like acetic acid can yield 7-Bromochroman .
Another method involves the hydrogenation addition of 7-bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (I) tris (triphenylphosphine) chloride. The reaction is carried out under hydrogen pressure at elevated temperatures, typically around 70°C, resulting in a yield of approximately 79.8% .
Industrial Production Methods: Industrial production of 7-Bromochroman often involves large-scale bromination reactions using bromine or hydrobromic acid. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents like toluene or acetic acid and may require reflux conditions to facilitate the reaction .
化学反応の分析
Types of Reactions: 7-Bromochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 7-Bromochroman can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: 7-Bromochroman can be oxidized to form 7-bromo-chroman-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 7-bromo-chroman-4-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), reaction temperatures around 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, reaction temperatures around 0-25°C.
Major Products Formed:
Substitution: Various substituted chromans depending on the nucleophile used.
Oxidation: 7-bromo-chroman-4-one.
Reduction: 7-bromo-chroman-4-ol.
作用機序
The mechanism of action of 7-Bromochroman and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism can vary depending on the specific derivative and its target .
類似化合物との比較
Chroman: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chlorochroman: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluorochroman: Contains a fluorine atom, which significantly alters its chemical behavior compared to 7-Bromochroman.
Uniqueness: 7-Bromochroman is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and materials .
特性
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDHMTIEVNKNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941710-30-1 | |
| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)









